![molecular formula C8H18ClN B3363350 7-Octenamine hydrochloride CAS No. 1019774-23-2](/img/structure/B3363350.png)
7-Octenamine hydrochloride
Overview
Description
7-Octenamine hydrochloride, also known as guanidine hydrochloride, is a chemical compound widely used in scientific research due to its diverse biochemical and physiological effects. This compound is synthesized through a specific method, which involves the reaction of oct-2-ene with nitrosyl chloride in the presence of a catalyst. The resulting product has been extensively studied for its mechanism of action, which involves the inhibition of various enzymes and ion channels.
Mechanism of Action
The mechanism of action of 7-Octenamine hydrochloride involves the inhibition of various enzymes and ion channels. It is believed that the compound binds to the active site of these proteins, preventing their normal function. In the case of acetylcholinesterase, the inhibition of the enzyme leads to an increase in the concentration of acetylcholine, which can cause overstimulation of the nervous system. In the case of potassium channels, the inhibition of the protein leads to a decrease in the flow of potassium ions, which can affect cell membrane potential and lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Octenamine hydrochloride are diverse and depend on the specific protein targeted by the compound. In general, the compound has been shown to affect the function of the nervous system, cardiovascular system, and immune system. For example, it has been shown to increase heart rate and blood pressure, as well as affect the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Octenamine hydrochloride is its ability to selectively target specific proteins, making it a useful tool for studying their function. Additionally, the compound is relatively easy to synthesize and can be produced in high yields. However, there are also some limitations to its use in laboratory experiments. For example, the compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are many future directions for research on 7-Octenamine hydrochloride. One area of interest is in developing new analogs of the compound that have improved selectivity and potency. Additionally, there is interest in studying the compound's effects on specific diseases, such as Alzheimer's disease and cancer. Finally, there is interest in developing new methods for delivering the compound to specific tissues or organs, which could improve its therapeutic potential.
Conclusion:
In conclusion, 7-Octenamine hydrochloride is a chemical compound with diverse scientific research applications. It is synthesized through a specific method and has a complex mechanism of action, which involves the inhibition of various enzymes and ion channels. The compound has been shown to have diverse biochemical and physiological effects and is a useful tool for studying the function of specific proteins. While there are some limitations to its use in laboratory experiments, there are also many future directions for research on this compound, which could lead to new insights into its therapeutic potential.
Scientific Research Applications
7-Octenamine hydrochloride has been extensively studied for its diverse scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as an inhibitor of various enzymes and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for nerve function. It has also been shown to inhibit the activity of potassium channels, which are involved in the regulation of cell membrane potential.
properties
IUPAC Name |
oct-7-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-4-5-6-7-8-9;/h2H,1,3-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJDUJSCVWZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenamine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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